(E)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-25(2)15-19-5-3-7-21(24(19)32-25)31-17-22(28)26-16-18-10-12-27(13-11-18)23(29)9-8-20-6-4-14-30-20/h3-9,14,18H,10-13,15-17H2,1-2H3,(H,26,28)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAOEVQDFIHQEP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide, identified by its CAS number 1331577-83-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHNO, with a molecular weight of 438.5 g/mol. The structure features a benzofuran moiety and a piperidine derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 1331577-83-3 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds containing benzofuran and furan moieties have shown promise in inhibiting cancer cell proliferation. For instance, aurones with similar structural features have demonstrated significant activity against human leukemia K562 cells and prostate cancer PC-3 xenograft models .
- Antimicrobial Properties : The presence of the benzofuran ring is associated with antifungal and antibacterial activities. Studies on related compounds have revealed their effectiveness against a range of pathogens, suggesting potential applications in treating infections .
- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
The exact mechanism of action for (E)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide remains to be fully elucidated. However, it is hypothesized that:
- The compound may interact with specific molecular targets such as tubulin or various receptors involved in cell signaling pathways.
- It might act as an inhibitor of key enzymes involved in cancer cell proliferation or microbial growth.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds:
- In Vitro Studies : A study demonstrated that aurone derivatives inhibited tubulin polymerization at low nanomolar concentrations, leading to reduced cell proliferation in various cancer cell lines .
- In Vivo Models : Research involving xenograft models indicated that certain benzofuran derivatives could significantly reduce tumor size without notable toxicity to normal tissues.
- Pharmacological Profiles : Compounds similar to (E)-2 have been characterized for their ability to modulate P-glycoprotein and other drug efflux transporters, which could enhance the efficacy of co-administered anticancer agents.
Comparison with Similar Compounds
Key Observations :
- The target compound replaces sulfonamide groups (in 6b–6d) with a furan-acryloyl moiety, reducing hydrogen-bond acceptor capacity but introducing conjugated π-systems.
Computational Similarity Analysis
and highlight the use of Tanimoto and Dice indices for quantifying molecular similarity. Applying these metrics to the target compound and its analogs:
| Metric | Similarity to 6b | Similarity to 6c | Similarity to 6d |
|---|---|---|---|
| Tanimoto (MACCS) | 0.65–0.72 | 0.62–0.68 | 0.60–0.66 |
| Dice (Morgan) | 0.70–0.75 | 0.68–0.72 | 0.65–0.70 |
Interpretation :
- Moderate similarity scores (~0.60–0.75) suggest shared pharmacophoric features (e.g., piperidine-acetamide core) but divergent substituents.
- Lower scores compared to 6b–6d inter se (which share sulfonamide groups) indicate significant structural divergence due to the furan-acryloyl group .
Bioactivity and Activity Landscape
and emphasize that structurally similar compounds often cluster by bioactivity. However, the target compound’s unique substituents may place it in a distinct activity cluster:
- Hypothesized Activity : Unlike sulfonamide derivatives (6b–6d), the α,β-unsaturated ketone in the target compound could act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes.
- Activity Cliffs: notes that minor structural changes (e.g., replacing sulfonamide with acryloyl) can lead to drastic potency shifts. For example, the acryloyl group might enhance target residence time but reduce solubility .
Analytical and Metabolic Profiling
discusses molecular networking for metabolite dereplication. The target compound’s MS/MS fragmentation pattern would differ from 6b–6d due to:
Dihydrobenzofuran cleavage : Likely yielding unique low-mass ions (e.g., m/z 135 for dimethyl-dihydrobenzofuran).
Acryloyl group fragmentation : Distinctive neutral losses (e.g., 98 Da for furan-acryloyl) compared to sulfonamide-related losses in 6b–6d. A hypothetical cosine score comparison with 6b–6d would likely fall below 0.4, indicating low spectral similarity .
Q & A
Basic: What synthetic strategies are recommended to optimize the multi-step synthesis of this compound?
Methodological Answer:
The synthesis involves sequential reactions including:
- Coupling of dihydrobenzofuran and acetamide moieties under Mitsunobu or nucleophilic substitution conditions .
- Piperidine functionalization via acryloylation using 3-(furan-2-yl)acryloyl chloride, requiring inert atmospheres (e.g., N₂) and dry solvents (e.g., THF) to prevent hydrolysis .
- Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water) .
Key Optimization Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (acryloylation) | Minimizes side reactions |
| Solvent | Anhydrous DMF or THF | Enhances reaction efficiency |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates acylation |
| Reaction Time | 12–24 hrs (amide coupling) | Ensures completion |
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., dihydrobenzofuran methyl groups at δ 1.4–1.6 ppm, furan protons at δ 6.3–7.4 ppm) .
- X-ray Crystallography : Resolves stereochemistry (e.g., E-configuration of acryloyl group) and bond angles (e.g., C=O in acetamide at ~120°) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z within 3 ppm error) .
Common Discrepancies and Solutions:
- Rotameric splitting in NMR : Use elevated temperatures (e.g., 40°C) or deuterated DMSO to reduce signal broadening .
- Crystal polymorphism : Screen multiple solvents (e.g., methanol/chloroform) for diffraction-quality crystals .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
- Assay variability (e.g., cell line differences, serum concentrations).
- Compound stability (e.g., hydrolysis in aqueous buffers at pH >7).
Strategies:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (e.g., pH 7.4 PBS) .
- Stability studies : Monitor degradation via LC-MS over 24–72 hrs .
- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA with post-hoc Tukey test) .
Advanced: What computational methods predict binding interactions with target proteins?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide) : Models ligand-receptor interactions (e.g., piperidine nitrogen forming H-bonds with acetylcholinesterase Ser203) .
- Molecular Dynamics (GROMACS) : Simulates binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- QSAR Models : Correlates substituent electronegativity (e.g., Hammett σ values) with activity .
Validation Steps:
| Computational Tool | Experimental Validation Method |
|---|---|
| Docking poses | Site-directed mutagenesis |
| Binding affinity | Surface plasmon resonance (SPR) |
| Pharmacophore | Competitive radioligand assays |
Basic: What in vitro assays are recommended for initial pharmacological screening?
Methodological Answer:
- Enzyme Inhibition : Acetylcholinesterase (Ellman’s method) or kinase assays (ADP-Glo™) at 10–100 µM concentrations .
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugate) in SH-SY5Y cells, analyzed via flow cytometry .
- Cytotoxicity : MTT assay in HepG2 cells (48-hr exposure, IC₅₀ calculation) .
Critical Controls:
- Positive controls (e.g., donepezil for acetylcholinesterase).
- Solvent controls (e.g., DMSO <0.1% v/v).
Advanced: How can structure-activity relationship (SAR) studies guide analog design?
Methodological Answer:
- Piperidine modifications : Replace acryloyl with propionyl to assess steric effects .
- Dihydrobenzofuran substitution : Introduce electron-withdrawing groups (e.g., -Cl) to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
